molecular formula C14H22N2O3 B3002159 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-23-4

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Cat. No. B3002159
Key on ui cas rn: 75375-23-4
M. Wt: 266.341
InChI Key: LOHBUGASUBABIT-UHFFFAOYSA-N
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Patent
US04269838

Procedure details

Following the procedure of part A of Example 1, 9.56 g of piperazine is allowed to react with 10 g of p-methoxyphenyl glycidyl ether to obtain 7.5 g of N-[3-(4-methoxyphenoxy)-2-hydroxypropyl]-piperazine.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[CH:8]1[O:10][CH2:9]1>>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:7][CH:8]([OH:10])[CH2:9][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
9.56 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C1CO1)OC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OCC(CN2CCNCC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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